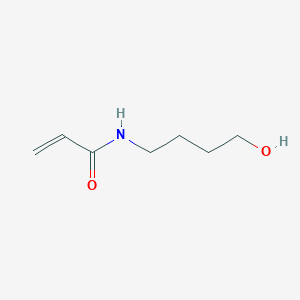
n-(4-Hydroxybutyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxybutyl)acrylamide is a chemical compound with the molecular formula C7H13NO2 . It is used in the production of polymers and gels .
Synthesis Analysis
The synthesis of this compound involves the reversible addition-fragmentation chain transfer (RAFT) aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA). This process is conducted using a water-soluble RAFT agent bearing a carboxylic acid group . Another method involves the esterification of acrylic acid (AA) with 1,4-butanediol (BD) over a solid acid catalyst to produce 4-hydroxybutyl acrylate (HBA), an environmentally benign coating agent .Molecular Structure Analysis
The molecular structure of this compound is characterized by an α,β-unsaturated carbonyl structure. The molecular weight is 143.18 g/mol . The InChI code is 1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) .Chemical Reactions Analysis
The chemical reactions involving this compound primarily occur through its α,β-unsaturated carbonyl structure. This structure makes it a soft electrophile that preferentially forms covalent bonds with soft nucleophiles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 143.18 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 5 .科学的研究の応用
Polymeric Applications and Surface Modification
Polymerization and Surface Enhancement : N-(4-iodo-1,3-diphenylbutyl) acrylamide, a derivative of n-(4-Hydroxybutyl)acrylamide, has been explored for its potential in creating hydrophobically modified polyacrylamide. This type of polyacrylamide is widely utilized in enhanced oil recovery. The presence of an iodine group in the molecule allows for further chemical modifications. The monomer and its polymerization process have been studied and characterized, revealing interesting properties like a low degree of polymerization and a glass transition temperature of 19.5 °C, pointing towards unique material characteristics useful in various industries (Huang et al., 2019).
Tissue Engineering : The synthesis of poly(ester-urethanes) using poly(3-hydroxybutyrate) has seen increasing interest, particularly as scaffolds in tissue engineering. The grafting of poly(N‐hydroxyethyl acrylamide), a derivative of this compound, has been investigated to improve the surface properties like hydrophilicity, which is crucial for biomedical applications. The study demonstrates the effectiveness of plasma-induced graft polymerization of N‐hydroxyethyl acrylamide in enhancing cell viability on these biopolymer surfaces (Segovia-Hernández et al., 2020).
Environmental and Material Applications
Corrosion Inhibition : Research into acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide has shown promising results as corrosion inhibitors for copper in nitric acid solutions. The findings reveal that these compounds significantly reduce corrosion, suggesting their potential utility in protecting metal surfaces in harsh chemical environments (Abu-Rayyan et al., 2022).
Enhancing Well Cement Properties : The use of polyacrylamide, a polymer derived from this compound, as an internal curing agent in well cement has been studied. The research shows that polyacrylamide hydrolyzes under alkaline conditions at high temperatures, influencing properties like water absorption, thickening, and compressive strength of the cement. Such insights are valuable for the construction and petroleum industries, aiming to improve material properties and longevity (Liu et al., 2016).
Biomedical Applications
Biological Cell Detachment : The use of poly(N-isopropyl acrylamide), a derivative of this compound, has been extensively studied for bioengineering applications. It's particularly noted for its role in the nondestructive release of biological cells and proteins, with applications ranging from studying the extracellular matrix to cell sheet engineering and tissue transplantation. Such materials are crucial for advancing biomedical research and developing new therapeutic strategies (Cooperstein & Canavan, 2010).
作用機序
Mode of Action
It is known that the compound can undergo reversible addition−fragmentation chain transfer (raft) aqueous dispersion polymerization . This process confers charge stabilization when conducted at pH 8, leading to the formation of polydisperse anionic PHBA latex particles .
Biochemical Pathways
The compound’s involvement in raft aqueous dispersion polymerization suggests it may influence pathways related to polymer synthesis and degradation .
Result of Action
Its involvement in raft aqueous dispersion polymerization suggests it may influence the formation and characteristics of polymeric structures .
Action Environment
The action of N-(4-Hydroxybutyl)acrylamide can be influenced by environmental factors such as pH. For instance, RAFT aqueous dispersion polymerization of the compound confers charge stabilization when conducted at pH 8 .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(4-Hydroxybutyl)acrylamide interacts with several enzymes and proteins. For instance, it has been found to be involved in the conversion of acrylonitrile to acrylamide by the enzyme nitrile hydratase . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It has been associated with bladder carcinogenesis in animal models . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been used to induce bladder cancer in rodents, with the severity of the disease correlating with the dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the body, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known to be a small-molecule hydrophilic substance, suggesting that it can be absorbed via the gastrointestinal tract and passively diffused to the entire body .
特性
IUPAC Name |
N-(4-hydroxybutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQZBVPWXXJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
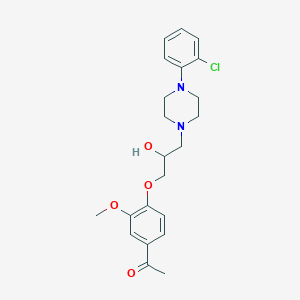
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2846117.png)
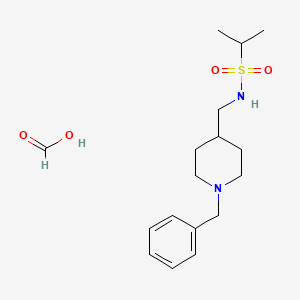
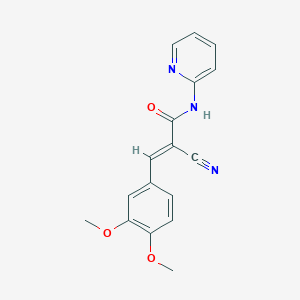
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)
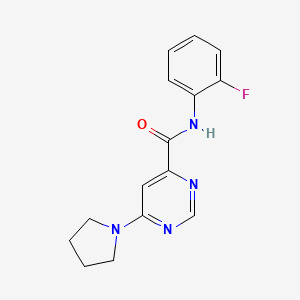

![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)
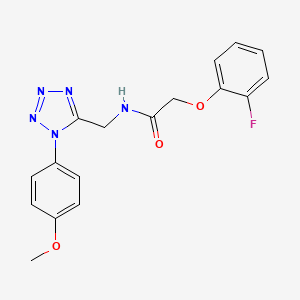
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![10-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2846131.png)


